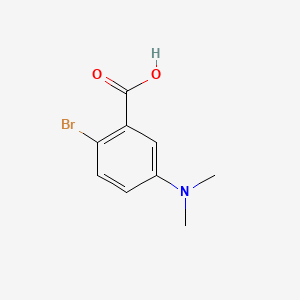

2-Bromo-5-(dimethylamino)benzoic acid

Overview

Description

Regiospecific Synthesis of Brominated Benzoic Acids

The synthesis of brominated benzoic acid derivatives has been explored in various studies. One such derivative, 3,5-bis(bromomethyl)benzoic acid, has been synthesized regiospecifically from 1,3,5-benzenetricarboxylic acid. This compound serves as a cysteine crosslinking agent, forming a stable five-carbon crosslink that is resistant to disulfide reducing agents. The synthesis route achieved a 38% overall yield and was used to alkylate cysteine methyl ester, yielding a protected diamino acid suitable for peptide chain assembly .

Palladium-Catalyzed Carbonylative Cyclization

β-Bromo-α,β-unsaturated carboxylic acids have been carbonylatively cyclized with 2,2-dimethylhydrazine under carbon monoxide pressure to produce 1-(dimethylamino)-1H-pyrrole-2,5-diones. This reaction is facilitated by a palladium catalyst and a base in THF. The process highlights the potential for creating complex structures from simpler brominated carboxylic acids .

Synthesis and Biological Activity of Azo Ligand Complexes

The synthesis of 2-[2-(5-bromo thiazolyl) azo]-5-di-methyl amino benzoic acid (5-BrTAMB) and its Cd(II) coordinate complex has been reported. The study utilized diazotization and mixation techniques, with various analytical methods supporting the structure of the azo ligand and its metal complex. The resulting Cd(II) complex exhibited octahedral geometry and was tested for antifungal and antibacterial activities, demonstrating the potential for brominated benzoic acid derivatives in biological applications .

Nucleophilic Substitution by Dimethylamine

Dimethylamine has been shown to substitute bromo-p-benzoquinones through an addition-elimination process, resulting in isomeric dimethylaminoquinones. The reaction also produced bromo-dimethylaminoquinones due to incomplete elimination of hydrogen bromide. Interestingly, the product distribution was largely unaffected by the choice of solvent, indicating a robust reaction pathway for the substitution of brominated benzoic acid derivatives .

Synthesis of 2-(Bromomethyl) Benzoic Acid

The synthesis of 2-(bromomethyl) benzoic acid has been achieved using 2-methylbenzoic acid and bromine through a free radical reaction. The study investigated the effects of various parameters, such as mole ratio, solvents, reaction time, and initiator amount, on the yield of the product. This research provides insights into optimizing the synthesis of brominated benzoic acid derivatives .

Scientific Research Applications

Synthesis and Industrial Scale-Up

One key application of related brominated benzoic acid derivatives is in the synthesis of therapeutic agents. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a compound structurally related to 2-Bromo-5-(dimethylamino)benzoic acid, has been identified as a key intermediate in the manufacturing of SGLT2 inhibitors for diabetes therapy. The scalability and cost-effectiveness of its synthesis from dimethyl terephthalate highlight its industrial application potential (Yi Zhang et al., 2022).

Biological Activity

Another study focused on the synthesis and biological activity of a cadmium (II) complex derived from an azo ligand related to this compound. This research demonstrated the complex's potential antifungal and antibacterial properties, showcasing the application of brominated benzoic acid derivatives in developing new antimicrobial agents (Sudad A. Jaber et al., 2021).

Chemical Oscillations

Investigations into the bromination and oxidation reactions of 4-(N,N-dimethylamino) benzoic acid by acidic bromate in a batch reactor have unveiled transient chemical oscillations. This study provides insights into the reaction dynamics and mechanisms of brominated aromatic compounds, which could have implications for understanding complex chemical systems (J. G. Bell & Jichang Wang, 2015).

Halogen Bonding in Crystal Structures

Research into the strength of Br … Br type II halogen bonds in bromobenzoic acid derivatives, including those with methoxy-substituents, has provided valuable information on the influence of such substituents on molecular interactions. These findings are important for the design of materials and molecules with specific physical properties (Pablo A. Raffo et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that benzylic halides, such as 2-bromo-5-(dimethylamino)benzoic acid, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Mode of Action

The mode of action of this compound involves a free radical reaction. In the initiating step, the compound loses the bromo atom, leaving behind a radical. This radical then removes a hydrogen atom to form a new compound. This process continues in a chain reaction .

Biochemical Pathways

It is known that the compound participates in suzuki–miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The compound is known to be a solid at room temperature, with a melting point of 148-150°c .

Result of Action

It is known that the compound participates in carbon–carbon bond-forming reactions, which could potentially lead to the formation of new organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by temperature, as it is a solid at room temperature and melts at 148-150°C . Additionally, the compound’s reactivity can be influenced by the presence of other chemical species in its environment .

properties

IUPAC Name |

2-bromo-5-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICSXUAAJBEMKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1035235-21-2 | |

| Record name | 2-bromo-5-(dimethylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

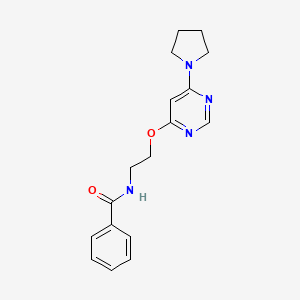

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546855.png)

![{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)

![2-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2546865.png)

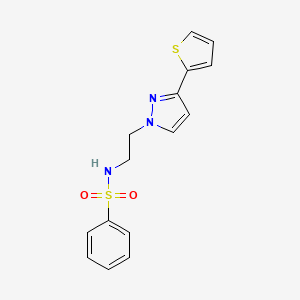

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2546867.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B2546869.png)

![N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2546873.png)

![4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2546876.png)

![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2546877.png)